Oclacitinib

概要

説明

Oclacitinib is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for janus kinase 1. It is primarily used as a veterinary medication under the brand name Apoquel. This compound is effective in controlling atopic dermatitis and pruritus caused by allergic dermatitis in dogs . It was approved for use in the United States in 2013 and in the European Union in 2023 .

科学的研究の応用

作用機序

オクラシチニブは、さまざまな炎症性サイトカインおよびアレルギー性サイトカインのシグナル伝達経路に関与するジャヌスキナーゼ1を選択的に阻害することで作用します。 ジャヌスキナーゼ1を阻害することで、オクラシチニブはこれらのサイトカインの効果を軽減し、アトピー性皮膚炎およびそう痒の症状を軽減します . ジャヌスキナーゼ1の阻害は、炎症性サイトカインの発現を抑制するのにも役立ち、アレルギー反応からの緩和を提供します .

Safety and Hazards

将来の方向性

Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .

生化学分析

Biochemical Properties

Oclacitinib plays a crucial role in biochemical reactions by inhibiting the activity of janus kinase 1 (JAK1), a type of enzyme involved in the signaling pathways of various cytokines . By selectively targeting JAK1, this compound disrupts the signal transduction process that leads to the expression of inflammatory cytokines . This inhibition helps in downregulating the inflammatory response, making it effective in treating allergic conditions . This compound interacts with cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-13 (IL-13), and interleukin-31 (IL-31), which are involved in the inflammatory process .

Cellular Effects

This compound influences various cellular processes by modulating the activity of cytokines that play a role in cell signaling pathways . It affects cell function by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to impact cell signaling pathways such as the JAK-STAT pathway, which is crucial for the regulation of immune responses . Additionally, it influences gene expression by downregulating the expression of genes involved in the inflammatory response . This compound also affects cellular metabolism by altering the production of cytokines that regulate metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of JAK1, which is a key enzyme in the JAK-STAT signaling pathway . By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of STAT proteins, which are responsible for transmitting signals from cytokine receptors to the nucleus . This inhibition leads to a decrease in the transcription of genes involved in the inflammatory response . This compound’s ability to inhibit JAK1 selectively allows it to modulate the immune response without affecting other signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a rapid onset of action, with a significant reduction in pruritus observed within 24 hours of administration . The stability of this compound in laboratory conditions has been well-documented, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its efficacy in reducing inflammation and pruritus over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage is 0.4 to 0.6 mg/kg twice daily for up to two weeks, followed by once daily administration . Studies have shown that higher doses of this compound can lead to increased efficacy in reducing pruritus and inflammation . At higher doses, there is also an increased risk of adverse effects such as gastrointestinal issues and immunosuppression . In cats, this compound has been shown to be well-tolerated at doses of 1 mg/kg and 2 mg/kg, with minimal adverse effects observed .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes oxidative metabolism . The metabolic pathways of this compound involve mono- and bis-oxidation, oxidative ring opening, and oxidative decarboxylation . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the liver . The involvement of liver enzymes in the metabolism of this compound highlights the importance of liver function in the pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It has a high bioavailability of 89%, indicating efficient absorption when administered orally . This compound is moderately bound to plasma proteins, with a protein binding rate of 66.3-69.7% . This binding helps in the distribution of this compound to various tissues, where it exerts its therapeutic effects . The transport of this compound within cells is facilitated by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with JAK1 receptors . The binding of this compound to JAK1 receptors prevents the phosphorylation and activation of STAT proteins, which are located in the cytoplasm . This localization is crucial for the inhibition of the JAK-STAT signaling pathway and the subsequent downregulation of inflammatory cytokines . The subcellular localization of this compound ensures its targeted action within the cells, leading to effective modulation of the immune response .

準備方法

The synthesis of Oclacitinib involves several steps, starting from readily available starting materials. One of the methods includes the preparation of a compound with a specific structure, which is then used to synthesize this compound and its maleate. This method is advantageous as it does not require column chromatography and is suitable for industrial operations . Another method involves dissolving this compound base in ethanol and adding a mixture of maleic acid dissolved in a mixture of water and ethanol .

化学反応の分析

類似化合物との比較

オクラシチニブは、ジャヌスキナーゼ1を選択的に阻害する点でユニークです。類似の化合物には、以下が含まれます。

特性

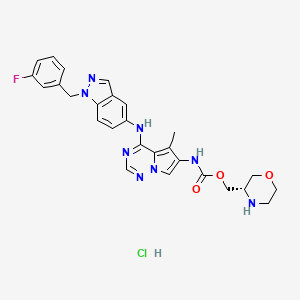

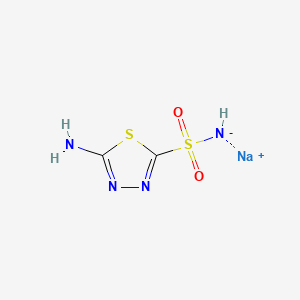

IUPAC Name |

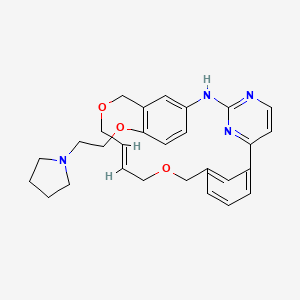

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016299 | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-26-9 | |

| Record name | Oclacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCLACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)